Methyl 1-methyl-1H-indazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indazole-5-carboxylate” can be represented by the SMILES stringO=C (OC)C1=CC=C (NN=C2)C2=C1
. The compound has a molecular weight of 190.2 and its InChI key is XTOQHQZMRMXLAT-UHFFFAOYSA-N
. Chemical Reactions Analysis
“Methyl 1-methyl-1H-indazole-5-carboxylate” can participate in various chemical reactions. For instance, it can be used as a synthon in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indazole-5-carboxylate” is a solid substance . It should be stored at room temperature in a sealed, dry environment . The compound has a molecular weight of 190.2 .Scientific Research Applications
Pharmaceutical Synthesis
Methyl 1-methyl-1H-indazole-5-carboxylate is a valuable intermediate in pharmaceutical synthesis. Its indazole core is a crucial component in many drugs due to its biological activity. For instance, indazole derivatives are known for their antibacterial and anti-inflammatory properties . This compound can be used to synthesize novel drugs with potential therapeutic applications.
Material Science
In material science, this compound’s structural motif is significant for creating new materials with unique properties. The indazole ring can be incorporated into polymers or small molecules that form part of advanced materials, potentially useful in electronics or as sensors .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a diverse range of chemical entities. This versatility is essential for developing new compounds in organic chemistry .
Chromatography
In chromatography, Methyl 1-methyl-1H-indazole-5-carboxylate can be used as a standard or reference compound due to its well-defined properties. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses .
Analytical Chemistry
Analytical chemists use this compound to develop new analytical methods. Its unique structure can interact with other molecules in specific ways, which is useful for identifying and quantifying substances in complex mixtures .
Cancer Research
Some indazole derivatives exhibit antitumor activity. Methyl 1-methyl-1H-indazole-5-carboxylate could be modified to create new compounds that inhibit cancer cell growth, as seen in some studies where indazole compounds were effective against colon and melanoma cell lines .
Antimicrobial Research
The indazole nucleus is known to possess antimicrobial properties. Research into Methyl 1-methyl-1H-indazole-5-carboxylate could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Catalysis
This compound may also find applications in catalysis. Its structure could be utilized in the design of catalysts that facilitate specific chemical reactions, which is crucial for industrial processes and the synthesis of complex molecules .
Safety And Hazards
properties
IUPAC Name |
methyl 1-methylindazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQHQZMRMXLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653311 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indazole-5-carboxylate | |
CAS RN |
1092351-82-0 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.